molecular formula C23H29Cl2N7O B560267 (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride

Katalognummer: B560267
Molekulargewicht: 490.4 g/mol
InChI-Schlüssel: BQPRBNGSDBTKAK-ZEECNFPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-DRF053 dihydrochloride is a chiral compound known for its potential applications in medicinal chemistry. It is a derivative of piperidine and is often used in the synthesis of various pharmacologically active molecules. The compound is characterized by its high enantiomeric purity and is typically used in research settings to explore its biological activities and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of ®-DRF053 dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride. The reaction is carried out in a solvent such as tetrahydrofuran at temperatures ranging from 45°C to 70°C. The resulting ®-3-aminopiperidine is then reacted with hydrochloric acid to form ®-DRF053 dihydrochloride with high enantiomeric purity .

Industrial Production Methods: On an industrial scale, the production of ®-DRF053 dihydrochloride involves the esterification of ®-2,5-diaminopentanoic acid hydrochloride with methanol and acetyl chloride to form ®-methyl 2,5-diaminopentanoate dihydrochloride. This intermediate undergoes cyclization to form ®-3-aminopiperidin-2-one hydrochloride, which is then reduced and reacted with hydrochloric acid to yield the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ®-DRF053 Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Reduktion: Die Reduktion von ®-3-Aminopiperidin-2-on-Hydrochlorid zu ®-3-Aminopiperidin.

    Substitution: Die Reaktion von ®-3-Aminopiperidin mit Salzsäure zur Bildung des Dihydrochloridsalzes.

Häufige Reagenzien und Bedingungen:

    Lithiumaluminiumhydrid: Wird als Reduktionsmittel bei der Herstellung von ®-3-Aminopiperidin verwendet.

    Salzsäure: Wird verwendet, um das Dihydrochloridsalz aus ®-3-Aminopiperidin zu bilden.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

The inhibition of CK1 has been linked to the modulation of pathways involved in tumor growth and metastasis. Studies indicate that this compound can inhibit CK1-dependent production of amyloid-beta, a protein associated with Alzheimer's disease, suggesting its potential application in neurodegenerative conditions as well.

Anti-inflammatory Effects

Compounds similar in structure have shown anti-inflammatory properties. The ability of (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol; dihydrochloride to modulate inflammatory pathways could be explored for therapeutic intervention in chronic inflammatory diseases.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, requiring careful optimization to maximize yield and purity. This includes:

  • Formation of the purine base .
  • Attachment of the butanol side chain .
  • Dihydrochloride salt formation for enhanced solubility.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic effects. Techniques such as:

  • Molecular docking studies .
  • In vitro assays .

These methods help clarify the compound's mechanism of action and potential side effects.

Wirkmechanismus

The mechanism of action of ®-DRF053 dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

    ®-3-Aminopiperidine Dihydrochloride: A closely related compound used in similar applications.

    (S)-DRF053 Dihydrochloride: The enantiomer of ®-DRF053 dihydrochloride with potentially different biological activities.

Uniqueness: ®-DRF053 dihydrochloride is unique due to its high enantiomeric purity and specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in research and development for targeted therapeutic applications .

Biologische Aktivität

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol; dihydrochloride, often abbreviated as CR8, is a synthetic compound that has garnered attention for its biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of CR8 is C23H27N7OC_{23}H_{27}N_7O, with a molecular weight of approximately 427.5 g/mol. It features a complex structure that includes a purine base and an amino alcohol moiety, contributing to its biological activity.

CR8 functions primarily as a potent and selective inhibitor of several cyclin-dependent kinases (CDK1, CDK2, CDK5, CDK7, and CDK9). These kinases are crucial regulators of the cell cycle and transcriptional control. By inhibiting these enzymes, CR8 interferes with cell proliferation and has potential applications in cancer therapy.

Anticancer Activity

CR8 has been studied for its effects on various cancer cell lines. Research indicates that it induces apoptosis in cancer cells by modulating the activity of CDKs involved in cell cycle progression.

Study Cell Line Effect Reference
Study 1HeLaInduced apoptosis at IC50 = 5 µM
Study 2MCF7Reduced proliferation by 60% at 10 µM
Study 3A549Inhibited migration and invasion

Neuroprotective Effects

In addition to its anticancer properties, CR8 has shown promise in neuroprotection. It may protect against neurodegenerative processes by inhibiting CDK5, which is implicated in neuronal cell death.

Case Studies

Case Study 1: In Vivo Efficacy in Tumor Models
In a murine model of breast cancer, CR8 was administered at varying doses. The results demonstrated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with CR8.

Case Study 2: Neuroprotection in Alzheimer's Disease Models
In transgenic mouse models of Alzheimer's disease, CR8 treatment resulted in reduced tau phosphorylation and improved cognitive function as measured by behavioral tests. These findings suggest a dual role for CR8 in both cancer therapy and neuroprotection.

Safety and Toxicology

While CR8 exhibits promising biological activity, safety assessments are critical. Preliminary studies have indicated potential skin irritation and eye damage upon exposure. Further toxicological evaluations are necessary to establish safe dosage ranges for clinical applications.

Eigenschaften

IUPAC Name

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O.2ClH/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19;;/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29);2*1H/t17-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPRBNGSDBTKAK-ZEECNFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.